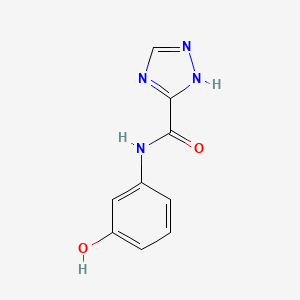
N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as MDBS, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess several unique properties that make it an interesting target for researchers in various fields.
Mechanism of Action
N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its antimicrobial activity by inhibiting the activity of bacterial enzymes involved in cell wall synthesis. It has been found to inhibit the activity of the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to possess several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to the potential use of N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a treatment for diseases such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various infectious diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, one limitation of N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its potential toxicity, which may limit its use in humans.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One direction is the development of new derivatives of N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with improved pharmacological properties. Another direction is the investigation of the potential use of N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in combination with other antimicrobial agents to enhance its efficacy. Additionally, further research is needed to investigate the potential use of N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a treatment for other diseases, such as glaucoma and epilepsy.
Synthesis Methods
N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-methylaniline in the presence of a base. Other methods include the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-methylphenylamine or the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide with 2-methylaniline.
Scientific Research Applications
N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-4-2-3-5-13(11)16-21(17,18)12-6-7-14-15(10-12)20-9-8-19-14/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONJVDZBYSRAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine](/img/structure/B5867915.png)
![N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B5867921.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5867929.png)

![5-chloro-N-[4-(dimethylamino)phenyl]-2-nitrobenzamide](/img/structure/B5867939.png)

![{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)


![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)